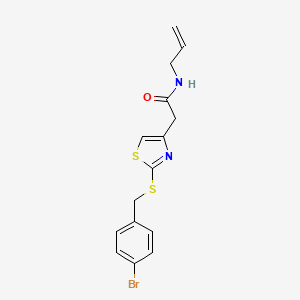

N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h2-6,10H,1,7-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUIQAYXENYAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide to form the thiazole ring. This intermediate is then reacted with allyl bromide to introduce the allyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group serves as a primary site for nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Aromatic Substitution | KOH/EtOH, 80°C, 6–8 hrs | Replacement of Br with –OH or –NH₂ | |

| Halogen Exchange | NaI/acetone, reflux | Bromine replaced by iodine | |

| Thiol Displacement | Thiophenol, CuI catalyst, DMF, 100°C | Formation of diaryl thioether |

These reactions highlight the electron-withdrawing effect of the bromine atom, which activates the aromatic ring for nucleophilic attack. The thiazole nitrogen may stabilize intermediates via resonance.

Oxidation and Reduction Reactions

Functional groups in the compound undergo selective redox transformations.

Oxidation

-

Thioether to Sulfone : Treatment with H₂O₂ (30%) in acetic acid converts the thioether (–S–) to a sulfone group (–SO₂–).

-

Allyl Group Epoxidation : Using m-CPBA in dichloromethane yields an epoxide derivative.

Reduction

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amines during synthetic steps.

-

Disulfide Cleavage : NaBH₄ in ethanol cleaves disulfide bonds in related analogs.

Coupling Reactions

The bromobenzyl group participates in cross-coupling reactions.

| Reaction Type | Catalytic System | Products | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | Biaryl derivatives | 65–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, toluene, 110°C | Aryl amines | ~70% |

These reactions exploit the bromine’s leaving-group ability, enabling C–C and C–N bond formation for structural diversification.

Hydrolysis and Functionalization

The acetamide moiety undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives. Subsequent esterification (e.g., with MeOH/H₂SO₄) produces methyl esters.

Allyl Group Modifications

The allyl chain participates in:

-

Radical Addition : With Br₂/CCl₄ under light to form dibromide.

-

Cycloaddition : Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).

Thiazole Ring Reactivity

The thiazole core engages in:

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position.

-

Ring Expansion : Treatment with hydrazine forms triazole hybrids.

Stability and Degradation

Under harsh conditions (strong acids/bases, >200°C), the compound degrades via:

-

Thioether cleavage

-

Dehalogenation of the bromobenzyl group

-

Thiazole ring opening

This compound’s versatility in substitution, coupling, and redox reactions makes it valuable for synthesizing bioactive analogs. Further studies should explore its catalytic asymmetric transformations and green chemistry applications .

Scientific Research Applications

Chemical Properties and Structure

N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide has a molecular formula of and a molecular weight of 435.4 g/mol. The compound features a thiazole ring, which is known for its various medicinal properties, including antimicrobial and anticancer activities. The presence of the allyl and bromobenzyl groups enhances its biological efficacy by influencing its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit antimicrobial properties through several mechanisms:

- Inhibition of Bacterial Lipid Biosynthesis : The compound may inhibit the biosynthesis of essential lipids in bacterial membranes, leading to cell death.

- Interference with Nucleic Acid Synthesis : It can disrupt the synthesis of nucleic acids, further impeding bacterial growth.

- Synergistic Effects : When used in combination with other antimicrobial agents, it may enhance the overall efficacy against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated primarily against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanisms include:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It may halt the progression of the cell cycle, preventing cancer cells from proliferating.

- Inhibition of Tumor Growth : In vivo studies have shown promising results in reducing tumor size in animal models.

The following table summarizes the biological activities reported for this compound:

| Activity Type | Tested Against | Method Used | Results |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Turbidimetric method | Significant inhibition observed |

| Gram-negative bacteria | Turbidimetric method | Moderate inhibition | |

| Fungal species | Turbidimetric method | Effective against selected strains | |

| Anticancer | MCF7 breast cancer cells | Sulforhodamine B assay | IC50 values indicating potency |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against various bacteria and fungi using this compound. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Research : In a separate investigation focused on breast cancer cells (MCF7), this compound demonstrated significant cytotoxicity, leading to apoptosis in treated cells. The study employed molecular docking techniques to elucidate potential binding interactions with cancer-related receptors .

- Synthesis and Biological Evaluation : Another research article synthesized several thiazole derivatives, including the compound , and assessed their biological significance through various assays. The findings highlighted its potential as a lead compound for developing new antimicrobial and anticancer drugs .

Mechanism of Action

The mechanism of action of N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Core Heterocycles: The thiazole core in the target compound contrasts with oxadiazole (5g) or triazinoindole (24, 26) in analogs. Oxadiazoles are bioisosteres for ester/carbamate groups, enhancing receptor binding , while triazinoindoles improve π-π stacking interactions .

- Allyl chains (target) vs. trifluoromethylpyrazole (5g) or phenoxyphenyl (24) alter steric and electronic profiles.

Key Findings :

- Antitumor Potential: Acetamide derivatives with bulky aromatic substituents (e.g., 9 ) exhibit moderate activity, implying that the allyl group in the target may need optimization for enhanced efficacy.

- SAR Insights :

Biological Activity

N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, specifically in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that combines both allyl and bromobenzyl groups. This structural composition is significant as it influences the compound's biological properties.

Chemical Formula

- Molecular Formula : C₁₂H₁₄BrN₂OS

- CAS Number : 954014-54-1

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : The thiazole nucleus is known to inhibit the biosynthesis of bacterial lipids, which is crucial for bacterial cell membrane integrity. This mechanism has been observed in various studies focusing on thiazole derivatives .

- Anticancer Properties : Some thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. Research indicates that compounds with similar structures can exhibit potent cytotoxicity against tumor cell lines .

Antimicrobial Activity

This compound has shown promising results against a range of microbial pathogens:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Moderate to High |

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 12 | Induction of apoptosis | |

| MCF7 (Breast Cancer) | 15 | Cell cycle arrest and apoptosis | |

| A549 (Lung Cancer) | 10 | Inhibition of proliferation |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties revealed that N-allyl derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against E. coli and S. aureus. The study utilized standard disk diffusion methods to evaluate the zone of inhibition.

- Cytotoxicity Assessment : In vitro experiments demonstrated that this compound induced apoptosis in HeLa cells, characterized by morphological changes such as chromatin condensation and cell shrinkage. The IC₅₀ values were determined using the MTT assay, confirming its potential as an anticancer agent .

Q & A

Q. Structural Confirmation :

- 1H/13C NMR : Peaks for the allyl group (δ 5.1–5.8 ppm for vinyl protons; δ 120–130 ppm for carbons), thiazole ring (δ 7.2–8.1 ppm for aromatic protons), and 4-bromobenzyl moiety (δ 4.6 ppm for -SCH2-; δ 130–140 ppm for brominated carbons) are critical .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 473 [M+2]+) confirm the molecular weight .

- Elemental Analysis : Discrepancies between calculated and experimental C/H/N values (e.g., 60.87% vs. 61.07% for C) may indicate residual solvents or incomplete crystallization .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and thioether C-S (~650 cm⁻¹) stretches .

- NMR (1D/2D) : Use COSY and HSQC to resolve overlapping signals, especially for the allyl and thiazole protons .

- HPLC-PDA : Purity assessment (>95%) with a C18 column (acetonitrile/water gradient) .

- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Advanced: How can synthetic yields be optimized for this compound in scaled-up reactions?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiazole formation but may require strict temperature control to avoid side reactions .

- Catalysis : Use DMAP or ultrasonic irradiation to accelerate N-acylation steps, reducing reaction times from 24 hours to <6 hours .

- Workup Optimization : Quenching reactions on crushed ice improves precipitation efficiency, minimizing product loss during filtration .

Advanced: How should researchers interpret discrepancies in elemental analysis data (e.g., C/H/N deviations)?

Methodological Answer:

- Hypothesis Testing :

- Impurities : Residual solvents (e.g., DMF) or unreacted starting materials may skew results. Perform TLC or GC-MS to identify contaminants .

- Hydration/Solvation : Crystallization with solvent molecules (e.g., ethanol) alters experimental values. Thermogravimetric analysis (TGA) can detect solvent loss upon heating .

- Stoichiometric Errors : Recalculate molar ratios for critical steps (e.g., N-allylation) to ensure excess reagents are used .

Advanced: What structure-activity relationship (SAR) strategies enhance the compound's biological efficacy?

Methodological Answer:

- Substituent Modulation :

- Biological Assays :

Advanced: How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to proteins like EGFR (PDB ID: 1M17). The thiazole and bromobenzyl groups often occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values (<2 Å for stable complexes) .

- ADMET Prediction : Tools like SwissADME predict metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Advanced: What experimental designs assess metabolic stability and toxicity?

Methodological Answer:

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS. Half-life >1 hour suggests favorable stability .

- Cytotoxicity Profiling : Use HEK-293 normal cells to determine selectivity indices (IC50 cancer cells/IC50 normal cells >3 indicates low toxicity) .

- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via neutral loss scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.